N,N'-{oxybis[4,1-phenyleneimino(thioxomethylene)]}dipropanamide
Overview
Description
N,N'-{oxybis[4,1-phenyleneimino(thioxomethylene)]}dipropanamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.11333292 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Electronics
N,N'-{oxybis[4,1-phenyleneimino(thioxomethylene)]}dipropanamide derivatives have been explored for their potential in high mobility, air-stable organic electronics. The development of air-stable, high mobility, n-type organic semiconductors is crucial for the advancement of organic electronics. The efficiency of charge transport, which depends on the molecular packing and stability against oxidation, is a key factor. For instance, perylene bisimides (PBIs), which share structural motifs with this compound, have been identified as promising candidates due to their reasonable electron acceptor ability and the ability to undergo dense molecular packing, thus enhancing mobility and stability (A. Lv et al., 2012).
Photosensitization
Another application area is in photosensitization, where compounds structurally related to this compound, such as di(perylene bisimide)s, have shown exceptional intersystem crossing. These materials provide a new structural platform for developing highly efficient and photostable photosensitizers. Their unique features, including extended π-conjugation and nonplanarity, enhance spin−orbit coupled intersystem crossing and facilitate singlet oxygen generation, crucial for applications in photodynamic therapy and photosensitized reactions (Yishi Wu et al., 2010).
Materials Science
In the field of materials science, the synthesis strategies involving the functionalization of acenes, thiophenes, and arylenes, akin to the structural framework of this compound, are pivotal. Techniques such as Ullmann coupling and C–H activation have been applied to synthesize fully conjugated, triply linked diperylene bisimides. These methods contribute to the expansion of perylene bisimide chemistry, offering new possibilities for creating materials with desirable electronic and photonic properties (Xiuqiang Lu et al., 2020).
Properties
IUPAC Name |
N-[[4-[4-(propanoylcarbamothioylamino)phenoxy]phenyl]carbamothioyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-3-17(25)23-19(28)21-13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22-20(29)24-18(26)4-2/h5-12H,3-4H2,1-2H3,(H2,21,23,25,28)(H2,22,24,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXERBWZPULYOLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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